molecular formula C17H10ClF4NO3 B4624492 4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-5-ISOXAZOLYL}PHENYL DIFLUOROMETHYL ETHER

4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-5-ISOXAZOLYL}PHENYL DIFLUOROMETHYL ETHER

Cat. No.: B4624492
M. Wt: 387.7 g/mol
InChI Key: SHSBMCMZBTXCOZ-UHFFFAOYSA-N
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Description

4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-5-ISOXAZOLYL}PHENYL DIFLUOROMETHYL ETHER is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a difluoromethoxy phenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trichloromethoxybenzene as a starting material, which undergoes selective fluorination using hydrogen fluoride to produce chlorodifluoromethoxybenzene . This intermediate is then subjected to nitration and subsequent hydrogenation to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-5-ISOXAZOLYL}PHENYL DIFLUOROMETHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-5-ISOXAZOLYL}PHENYL DIFLUOROMETHYL ETHER has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-5-ISOXAZOLYL}PHENYL DIFLUOROMETHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-5-ISOXAZOLYL}PHENYL DIFLUOROMETHYL ETHER is unique due to its specific combination of functional groups and its isoxazole ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF4NO3/c18-13-14(9-1-5-11(6-2-9)24-16(19)20)23-26-15(13)10-3-7-12(8-4-10)25-17(21)22/h1-8,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSBMCMZBTXCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NO2)C3=CC=C(C=C3)OC(F)F)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-5-ISOXAZOLYL}PHENYL DIFLUOROMETHYL ETHER
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4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-5-ISOXAZOLYL}PHENYL DIFLUOROMETHYL ETHER
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4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-5-ISOXAZOLYL}PHENYL DIFLUOROMETHYL ETHER
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4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-5-ISOXAZOLYL}PHENYL DIFLUOROMETHYL ETHER

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